molecular formula C14H17NO4 B322817 Ethyl 4-(3-acetylanilino)-4-oxobutanoate

Ethyl 4-(3-acetylanilino)-4-oxobutanoate

Cat. No.: B322817
M. Wt: 263.29 g/mol
InChI Key: GVTVUPIBJMSGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-acetylanilino)-4-oxobutanoate is a synthetic ester derivative featuring a 4-oxobutanoate backbone with a 3-acetylanilino substituent. The acetyl group on the aniline ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-(3-acetylanilino)-4-oxobutanoate

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)8-7-13(17)15-12-6-4-5-11(9-12)10(2)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,17)

InChI Key

GVTVUPIBJMSGSK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ethyl 4-(3-acetylanilino)-4-oxobutanoate to structurally related compounds, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Effects on the Aromatic/Anilino Group

Electron-Withdrawing vs. Electron-Donating Groups
  • This compound: The 3-acetyl group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances stability toward electrophilic attacks but may reduce nucleophilic reactivity .
  • Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (): The nitro group (-NO₂) is strongly electron-withdrawing, further decreasing reactivity in nucleophilic substitutions compared to the acetyl group .
  • Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (): Combines electron-withdrawing fluorine (-F) and electron-donating methoxy (-OMe) groups, creating a polarized aromatic system. This dual effect could enhance solubility in polar solvents .
Steric and Hydrophobic Effects
  • Ethyl 4-(indolin-1-yl)-4-oxobutanoate (): The indoline heterocycle introduces planar rigidity, which may improve crystallinity compared to flexible acetyl-substituted analogs .

Ester Group Variations

Ethyl vs. Bulkier Esters
  • This compound: The ethyl ester balances moderate lipophilicity and synthetic accessibility.
  • Benzyl 4-(indolin-1-yl)-4-oxobutanoate (): The benzyl ester increases molecular weight and lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .
  • Isopropyl 4-(indolin-1-yl)-4-oxobutanoate (): The branched isopropyl group may hinder enzymatic hydrolysis, improving metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Notable Properties
This compound C₁₃H₁₅NO₅ 265.26* Moderate solubility in polar aprotic solvents
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ 262.26 Enhanced polarity due to -F and -OMe
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid C₁₃H₁₅NO₅ 265.26 Carboxylic acid derivative; higher aqueous solubility

*Calculated based on .

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